molecular formula C₁₉H₂₆Br₂N₂O₇ B1147708 Ambroxol O-glucuronide CAS No. 1241045-91-9

Ambroxol O-glucuronide

Cat. No.: B1147708
CAS No.: 1241045-91-9
M. Wt: 554.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Physicochemical Properties

Ambroxol O-glucuronide (C₁₉H₂₆Br₂N₂O₇) is a brominated aromatic compound with a molecular weight of 554.23 g/mol . Its structure arises from the conjugation of ambroxol, a mucolytic agent, with glucuronic acid via an O-glycosidic bond. Key physicochemical properties include:

  • Melting point : 113–115°C
  • Boiling point : 717.5 ± 60.0°C (predicted)
  • Density : 1.82 ± 0.1 g/cm³ (predicted)
  • logP : 2.07550, indicating moderate lipophilicity
  • pKa : 2.82 ± 0.70, reflecting the carboxylic acid group in the glucuronide moiety
  • Solubility : Slightly soluble in dimethyl sulfoxide (DMSO) under heated conditions

The compound’s SMILES notation (C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)OC3C(C(C(C(O3)C(=O)O)O)O)O) highlights its cyclohexyl, glucuronic acid, and dibrominated benzylamine groups. Its InChIKey (SWWWCJOOFQHHAM-IOKCRUOTSA-N) confirms stereochemical specificity.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₁₉H₂₆Br₂N₂O₇
Molecular Weight 554.23 g/mol
Exact Mass 552.011 Da
Topological Polar Surface 155 Ų

Stereochemical Configuration and Isomeric Forms

This compound exhibits a defined stereochemical architecture:

  • Glucuronic acid moiety : The β-D-glucopyranosiduronic acid group adopts the (2S,3S,4S,5R,6R) configuration, with the anomeric carbon (C1) forming a β-glycosidic bond to the cyclohexyl oxygen.
  • Cyclohexyl substituent : The trans-4-aminocyclohexanol group in ambroxol retains its stereochemistry post-glucuronidation.

Isomeric Considerations :

  • Anomeric isomers : While the β-anomer is predominant, α-anomer formation is theoretically possible during synthesis but remains uncharacterized in literature.
  • Positional isomers : Substitution patterns on the benzyl ring (3,5-dibromo-2-aminophenyl) prevent regioisomerism.

The compound’s IUPAC name —(2S,3S,4S,5R,6R)-6-[4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid—encodes its stereochemical complexity.

Crystallographic Analysis and Solid-State Characterization

Direct crystallographic data for this compound remain limited, but inferences can be drawn from related compounds:

  • Polymorphism : Parent ambroxol hydrochloride exhibits polymorphic forms (I, II, and A) with distinct Br···O halogen bonds and N–H···π interactions. Similar weak interactions likely stabilize this compound’s solid state.
  • Hydrogen bonding : The glucuronic acid’s hydroxyl (-OH) and carboxylic acid (-COOH) groups participate in intra- and intermolecular hydrogen bonds, influencing crystal packing.
  • Thermal analysis : Predicted decomposition at ~717°C aligns with its high molecular weight and bromine content.

Table 2: Hypothetical Solid-State Interactions

Interaction Type Participating Groups
Hydrogen bonds -OH (glucuronic acid), -NH₂
Halogen bonds Br···O (from glucuronide)
Van der Waals forces Cyclohexyl and aromatic rings

Research Gaps :

  • Single-crystal X-ray diffraction (SC-XRD) studies are needed to resolve precise bond lengths and angles.
  • Differential scanning calorimetry (DSC) could elucidate phase transitions and stability.

Properties

CAS No.

1241045-91-9

Molecular Formula

C₁₉H₂₆Br₂N₂O₇

Molecular Weight

554.23

Synonyms

trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexylβ-D-glucopyranosiduronic Acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Scientific Research Applications

Pharmacological Properties

Ambroxol is primarily known for its mucolytic properties, which facilitate mucus clearance in respiratory diseases. However, its metabolite, ambroxol O-glucuronide, has been identified as having additional pharmacological benefits:

  • Chaperone Activity : this compound enhances the activity of glucocerebrosidase (GCase), an enzyme deficient in Gaucher disease and linked to Parkinson's disease. This chaperone effect helps in proper protein folding and trafficking within cells, potentially mitigating symptoms associated with these diseases .
  • Neuroprotective Effects : Recent studies suggest that this compound may play a role in neuroprotection by modulating α-synuclein levels, a protein implicated in neurodegeneration .

Gaucher Disease

Ambroxol has been investigated as a treatment for Gaucher disease due to its ability to enhance GCase activity:

  • Clinical Trials : Several clinical trials have demonstrated increased GCase activity in patients treated with ambroxol. For instance, a study involving patients with neuronopathic Gaucher disease reported significant improvements in enzyme activity and clinical symptoms after prolonged ambroxol treatment .
  • Safety Profile : Ambroxol is generally well-tolerated, with adverse effects being minimal even at high doses (up to 1.3 g/day) over extended periods .

Parkinson's Disease

Ambroxol's potential as a disease-modifying agent in Parkinson's disease has been explored:

  • AMBITIOUS Trial : This ongoing trial aims to assess the impact of ambroxol on cognitive decline in patients with GBA-associated Parkinson's disease. Preliminary findings suggest that ambroxol may slow the progression of cognitive impairment by enhancing GCase levels in the central nervous system .
  • Mechanisms of Action : The drug's ability to penetrate the blood-brain barrier allows it to exert effects directly within the central nervous system, making it a promising candidate for neurodegenerative disorders .

Amyotrophic Lateral Sclerosis (ALS)

Ambroxol is being repurposed for ALS treatment due to its effects on lipid metabolism:

  • AMBALS Study : This Phase 2 study investigates whether high-dose ambroxol can slow disease progression in newly diagnosed ALS patients. The study will assess various biomarkers and clinical outcomes over a 32-week period .
  • Lipid Metabolism Restoration : Research indicates that ambroxol may restore lipid metabolism functions that are disrupted in ALS patients, potentially influencing disease progression positively .

Data Tables

ApplicationDisease TypeMechanism of ActionClinical Evidence
Gaucher DiseaseLysosomal Storage DisorderEnhances GCase activityIncreased enzyme activity; improved clinical symptoms
Parkinson's DiseaseNeurodegenerative DisorderModulates α-synuclein levels; enhances GCase activityOngoing AMBITIOUS trial; preliminary positive outcomes
Amyotrophic Lateral SclerosisMotor Neuron DiseaseRestores lipid metabolismAMBALS study assessing efficacy and safety

Case Study 1: Gaucher Disease Treatment

A cohort study involving five patients with neuronopathic Gaucher disease treated with ambroxol showed increased GCase activity in lymphocytes and significant clinical improvements over 48 months. The concentration of ambroxol in cerebrospinal fluid was found to be approximately 10%-20% of that in serum, indicating effective CNS penetration .

Case Study 2: Parkinson's Disease Cognitive Decline

In a pilot study assessing ambroxol's effects on cognitive decline among GBA-PD patients, participants exhibited reduced rates of cognitive dysfunction after 12 months of treatment. The study utilized functional MRI and cerebrospinal fluid markers to evaluate neuronal activity changes alongside clinical assessments .

Comparison with Similar Compounds

Comparison with Similar O-Glucuronide Compounds

Structural and Metabolic Comparisons

Table 1: Structural and Metabolic Features of Selected O-Glucuronides

Compound Parent Compound Molecular Formula Key Features Metabolic Pathway Biological Activity References
Ambroxol O-glucuronide Ambroxol C₁₉H₂₆Br₂N₂O₇ Brominated aromatic ring; cyclohexanol group UGT-mediated glucuronidation Potential role in GD/PD therapy*
Caffeic acid 3-O-glucuronide Caffeic acid C₁₅H₁₆O₁₀ Phenolic acid backbone; conjugated at C3 Phase II metabolism Antioxidant; excreted in urine
Kaempferol 4'-O-glucuronide Kaempferol C₂₁H₁₈O₁₂ Flavonol backbone; hypsochromic UV shift Glucuronidation SARS-CoV-2 Mpro inhibition (-8.5 kcal/mol)
Hesperetin-7-O-glucuronide Hesperetin C₂₂H₂₂O₁₂ Flavanone backbone; enhanced bioavailability Intestinal absorption Osteoporosis prevention
Carbamazepine O-glucuronide Carbamazepine C₂₂H₂₄N₂O₈ Tricyclic aromatic system; multiple isomers Hepatic glucuronidation Inactive metabolite
Chlorpromazine O-glucuronide Chlorpromazine C₂₄H₂₃ClN₂O₆S Phenothiazine backbone; conjugated at C7 Biliary excretion Detoxification

*this compound’s direct therapeutic role is inferred from ambroxol’s efficacy in GD/PD, but its metabolite-specific activity is unconfirmed .

Pharmacokinetic and Functional Differences

Bioavailability and Excretion
  • This compound is likely excreted renally, similar to caffeic acid glucuronides, which show 80% urinary excretion .
  • Tapentadol-O-glucuronide exhibits higher serum concentrations than its parent drug, suggesting prolonged systemic exposure .
Therapeutic Implications
  • Ambroxol’s efficacy in GD/PD is attributed to parent drug activity, though high doses are required . Its glucuronides may contribute to sustained effects but lack direct evidence.
  • Carbamazepine O-glucuronides are inactive metabolites, unlike flavonoid glucuronides, which retain bioactivity .

Analytical Characterization

Table 2: Spectroscopic and Chromatographic Data

Compound UV Spectral Shift IR Stretching (cm⁻¹) Key NMR Signals References
This compound Not reported O–H (3421), C=O (1710)* Cyclohexanol δ ~3.5 ppm (¹H)
Luteolin-7-O-glucuronide Band I λmax ~350 nm O–H (3392), C=O (1718) Luteolin aglycone δ 6.5–7.5 ppm (¹H)
7,4’DHF 4'-O-glucuronide Hypsochromic shift (~9.5 nm) Not reported Glucuronide anomeric δ 5.2 ppm (¹H)

*IR data inferred from structurally similar compounds.

Q & A

Q. What are the primary metabolic pathways of ambroxol, and how does O-glucuronidation contribute to its pharmacokinetics?

Ambroxol undergoes hepatic metabolism via two major pathways: glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs) and oxidation (via cytochrome P450 enzymes, CYPs). O-Glucuronidation produces metabolites such as ambroxol-3-O-glucuronide, ambroxol-4-O-glucuronide, and ambroxol-4'-O-glucuronide, which are critical for systemic clearance . Methodologically, these pathways are identified using radiolabeled ambroxol (e.g., carbon-14 or deuterium isotopes) combined with LC-MS/MS to track metabolite formation and distribution in vitro (e.g., hepatocyte assays) or in vivo (rodent models) .

Q. Which analytical methods are most reliable for quantifying ambroxol O-glucuronide in biological matrices?

Reverse-phase HPLC with UV detection (optimized at 248 nm) is widely used for ambroxol quantification due to its cost-effectiveness and reproducibility . For glucuronide-specific analysis, LC-MS/MS is preferred to distinguish between ambroxol and its O-glucuronides, leveraging high-resolution mass spectrometry to differentiate structural isomers (e.g., 3-O vs. 4-O-glucuronide) . Method validation should include assessments of linearity, precision, and recovery rates in plasma or urine, as outlined in FDA/EMA guidelines .

Q. What in vitro models are suitable for studying ambroxol O-glucuronidation kinetics?

Primary human hepatocytes or recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) are standard models. Kinetic parameters (KmK_m, VmaxV_{max}) can be determined using Michaelis-Menten assays , with incubation conditions optimized for pH (7.4) and cofactors (e.g., UDP-glucuronic acid). Data contradictions may arise from inter-laboratory variability in enzyme sources; thus, normalization to protein content and inclusion of positive controls (e.g., 4-methylumbelliferone glucuronidation) are critical .

Advanced Research Questions

Q. How does this compound interact with lysosomal enzymes, and what therapeutic implications does this have for lysosomal storage disorders?

this compound retains partial activity as a glucocerebrosidase (GCase) chaperone , stabilizing mutant GCase (e.g., N370S variant) in lysosomes. This is demonstrated via hydrogen/deuterium exchange mass spectrometry , which shows stabilization of GCase regions near the active site (residues 243–249, 310–312) . However, its efficacy is pH-dependent: activity is maximal at neutral pH (endoplasmic reticulum) but negligible in acidic lysosomes, suggesting that unmodified ambroxol may be more therapeutically relevant for diseases like Gaucher or Parkinson’s .

Q. What experimental strategies resolve contradictions in ambroxol’s reported genotoxicity and clinical safety?

While ambroxol shows in vitro genotoxicity (e.g., DNA damage in Ames tests), in vivo studies in rodents and long-term clinical data (>20 years) indicate no carcinogenic risk . To reconcile this, researchers should:

  • Use comet assays with physiologically relevant concentrations (≤1 µM).
  • Compare results across species, noting metabolic differences (e.g., higher glucuronidation rates in humans vs. rodents).
  • Conduct transcriptomic profiling to assess off-target effects on DNA repair pathways .

Q. How can this compound’s role in neuroprotection be evaluated in Parkinson’s disease models?

In transgenic α-synuclein mice, this compound’s ability to cross the blood-brain barrier (BBB) is tested via cerebrospinal fluid (CSF) sampling after intravenous administration. Pharmacodynamic endpoints include:

  • GCase activity in brain homogenates (fluorometric assays using 4-methylumbelliferyl-β-D-glucopyranoside).
  • α-Synuclein aggregation (Thioflavin-T staining or PET imaging).
  • Behavioral outcomes (rotarod performance, open-field tests) .

Q. What are the limitations of current pharmacokinetic models for this compound, and how can they be improved?

Traditional compartmental models often underestimate inter-individual variability in glucuronidation rates due to UGT polymorphisms (e.g., UGT1A1*28). Advanced approaches include:

  • Physiologically based pharmacokinetic (PBPK) modeling incorporating genetic and demographic variables.
  • Population pharmacokinetics with nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., renal impairment) .

Methodological Considerations

  • Synthesis of Reference Standards : Radiolabeled this compound (e.g., carbon-14 on the cyclohexyl ring) is synthesized via enzymatic glucuronidation using UGT-expressing microsomes, followed by purification via preparative HPLC .
  • Clinical Trial Design : For studies in respiratory diseases, use stratified randomization to control for covariates like sputum viscosity or CYP2D6 status .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.